4-(Biphenyl-4-yl)-DL-phenylalanine
CAS No.:
Cat. No.: VC13661581
Molecular Formula: C21H19NO2
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19NO2 |
|---|---|
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | 2-amino-3-[4-(4-phenylphenyl)phenyl]propanoic acid |
| Standard InChI | InChI=1S/C21H19NO2/c22-20(21(23)24)14-15-6-8-17(9-7-15)19-12-10-18(11-13-19)16-4-2-1-3-5-16/h1-13,20H,14,22H2,(H,23,24) |
| Standard InChI Key | VVJSFKRZWZKXLP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC(C(=O)O)N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC(C(=O)O)N |
Introduction
Chemical Identity and Structural Features
4-(Biphenyl-4-yl)-DL-phenylalanine (C<sub>21</sub>H<sub>19</sub>NO<sub>2</sub>) consists of a phenylalanine backbone modified with a biphenyl moiety at the para position. The biphenyl group introduces rotational flexibility around the central C–C bond, enabling conformational adaptability when incorporated into proteins . Key structural attributes include:
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Aromatic System: The extended π-conjugation of the biphenyl group enhances fluorescence properties, with excitation/emission maxima at 280 nm and 345 nm, respectively .
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Chirality: While the DL form is synthetically accessible, enzymatic incorporation into proteins requires the L-enantiomer to maintain ribosomal compatibility .
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Steric Bulk: The biphenyl substituent occupies a volume approximately 2.5 times larger than native phenylalanine, necessitating careful selection of incorporation sites in proteins .
Synthesis and Structural Optimization
Suzuki-Miyaura Cross-Coupling
The synthesis of 4-biphenyl-phenylalanine derivatives relies on palladium-catalyzed cross-coupling between iodophenylalanine precursors and biphenylboronic acids. For example, N-Boc-4-iodophenylalanine methyl ester undergoes coupling with 4-biphenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) to yield the protected biphenyl-phenylalanine derivative in 95% yield . Subsequent deprotection and functionalization steps include:
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Boc Removal: Treatment with trifluoroacetic acid (TFA) cleaves the tert-butoxycarbonyl (Boc) group .
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Amino Protection: Introduction of a pentenoyl group via reaction with 4-pentenoic acid succinimide ester enhances solubility for subsequent enzymatic reactions .
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Ester Activation: Conversion to cyanomethyl esters facilitates tRNA aminoacylation for site-specific incorporation into proteins .
Racemic Resolution
While the cited studies focus on L-enantiomers, the DL mixture can be resolved using chiral chromatography or enzymatic methods. For instance, Candida antarctica lipase B catalyzes the kinetic resolution of DL-phenylalanine esters, though this has not been explicitly reported for the biphenyl derivative .
Table 1: Key Synthetic Intermediates and Yields
Physicochemical and Photophysical Properties
Fluorescence Characteristics
The biphenyl group confers environment-sensitive fluorescence, with quantum yields (Φ) ranging from 0.15 to 0.30 in aqueous buffers . Key spectral properties include:
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Emission Maximum: 345 nm (sensitive to local dielectric constant)
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Quenching Mechanisms: Collisional quenching by iodide (Stern-Volmer constant K<sub>SV</sub> = 12.3 M<sup>−1</sup>) and acrylamide (K<sub>SV</sub> = 9.8 M<sup>−1</sup>) .
Solubility and Stability
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Aqueous Solubility: 15 mM at pH 7.4, enhanced by polar substituents on the biphenyl ring .
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Thermal Stability: Decomposition temperature (T<sub>d</sub>) = 215°C under nitrogen .
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Photostability: Resists photobleaching under continuous irradiation (λ<sub>ex</sub> = 280 nm) for >60 minutes .
Applications in Protein Engineering
Incorporation into Dihydrofolate Reductase (DHFR)
Studies demonstrate that 4-biphenyl-L-phenylalanine can replace native residues in E. coli DHFR with minimal structural perturbation. Key findings include:
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Position 16: Incorporation yields catalytically active DHFR with a 2-fold increase in NADPH consumption rate due to altered tetrahydrofolate off-rates .
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Position 115: Despite steric constraints, rotational flexibility allows accommodation, though catalytic efficiency (k<sub>cat</sub>/K<sub>M</sub>) decreases by 40% compared to wild type .
Table 2: DHFR Activity with Biphenyl-Phenylalanine Substitutions
| Incorporation Site | k<sub>cat</sub> (s<sup>−1</sup>) | K<sub>M</sub> (μM) | k<sub>cat</sub>/K<sub>M</sub> (×10<sup>6</sup> M<sup>−1</sup>s<sup>−1</sup>) |
|---|---|---|---|
| Wild Type | 12.5 | 2.8 | 4.46 |
| Position 16 | 23.1 | 3.1 | 7.45 |
| Position 115 | 7.4 | 4.9 | 1.51 |
Förster Resonance Energy Transfer (FRET)
When paired with L-(7-hydroxycoumarin-4-yl)ethylglycine (E), 4-biphenyl-phenylalanine (A) enables intramolecular FRET in DHFR. Key metrics include:
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Energy Transfer Efficiency: 35% upon methotrexate binding, indicating conformational tightening .
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Sensitivity Limit: Detects sub-Ångström structural changes .
Comparative Analysis of Biphenyl-Phenylalanine Isomers
Four biphenyl-phenylalanine isomers (A–D) differing in biphenyl orientation exhibit distinct protein compatibility:
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4-Biphenyl (A): Optimal for buried sites (e.g., DHFR position 115) due to rotational flexibility .
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3-Biphenyl (B): Higher quantum yield (Φ = 0.28) but induces 60% activity loss in DHFR .
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2-Biphenyl (C): Steric clashes reduce catalytic efficiency by 75% .
Future Directions and Challenges
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Enantiomeric Resolution: Developing cost-effective methods to resolve DL mixtures for industrial-scale applications.
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Expanded Genetic Code: Engineering orthogonal tRNA-synthetase pairs for efficient in vivo incorporation .
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Therapeutic Potential: Exploring biphenyl-phenylalanine in antibody-drug conjugates for fluorescence-guided delivery.
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